2-Benzyloxycarbonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
2-Benzyloxycarbonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with the molecular formula C19H27NO5. This compound is characterized by the presence of a piperidine ring, a benzyloxycarbonyl group, and a tert-butyl ester group. It is commonly used in organic synthesis as a protecting group for amines and carboxylic acids due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxycarbonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester typically involves the protection of the piperidine nitrogen and carboxylic acid functionalities. One common method is the reaction of piperidine-1-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester. Subsequently, the benzyloxycarbonyl group is introduced using benzyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxycarbonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation to yield the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzyloxycarbonyl group.
Common Reagents and Conditions
Hydrolysis: Aqueous phosphoric acid or sodium hydroxide solutions are commonly used.
Reduction: Palladium on carbon (Pd/C) is used as a catalyst in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Hydrolysis: Piperidine-1-carboxylic acid and benzyl alcohol.
Reduction: Piperidine-1-carboxylic acid tert-butyl ester.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzyloxycarbonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester is widely used in scientific research due to its versatility:
Chemistry: It is used as a protecting group in peptide synthesis and other organic syntheses.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Mechanism of Action
The mechanism of action of 2-Benzyloxycarbonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester primarily involves its role as a protecting group. The benzyloxycarbonyl group protects the amine functionality by forming a stable carbamate linkage, which can be selectively removed under mild conditions. This allows for the selective modification of other functional groups in the molecule without affecting the protected amine .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyloxycarbonyl-piperidine-1-carboxylic acid tert-butyl ester
- N-Benzyloxycarbonyl-piperidine-1-carboxylic acid methyl ester
- N-Benzyloxycarbonyl-piperidine-1-carboxylic acid ethyl ester
Uniqueness
2-Benzyloxycarbonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a piperidine ring, benzyloxycarbonyl group, and tert-butyl ester group. This combination provides enhanced stability and selectivity in synthetic applications compared to similar compounds .
Properties
IUPAC Name |
tert-butyl 2-(phenylmethoxycarbonyloxymethyl)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-19(2,3)25-17(21)20-12-8-7-11-16(20)14-24-18(22)23-13-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSONIKPYLSANB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1COC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201116963 | |
Record name | 1-Piperidinecarboxylic acid, 2-[[[(phenylmethoxy)carbonyl]oxy]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201116963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353980-12-7 | |
Record name | 1-Piperidinecarboxylic acid, 2-[[[(phenylmethoxy)carbonyl]oxy]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353980-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 2-[[[(phenylmethoxy)carbonyl]oxy]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201116963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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